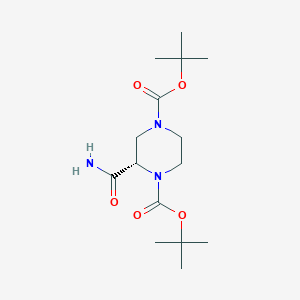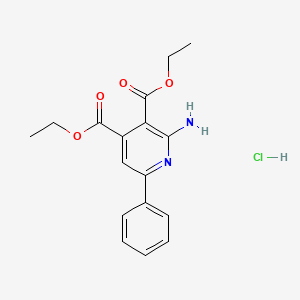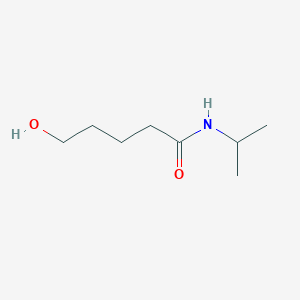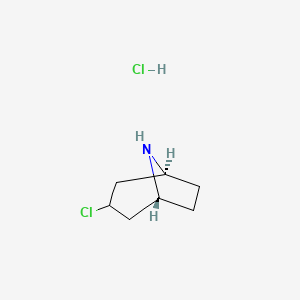
(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate
Vue d'ensemble
Description
“(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of such compounds typically involves the use of PROTAC (Proteolysis Targeting Chimera) technology . This technology involves the use of a target protein ligand (POI Ligand) and an E3 Ubiquitin Ligase Ligand to form a ternary complex with the target protein, leading to its ubiquitination and subsequent degradation .Chemical Reactions Analysis
The chemical reactions involving “(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate” are not specified in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate” are not specified in the available sources .Applications De Recherche Scientifique
Neuropharmacological Research : Research on phenylpiperazine derivatives, such as WAY100135, highlights the exploration of selective antagonists at neurotransmitter receptors like the 5-HT1A receptor, which are significant in neuropharmacological studies. These compounds can be instrumental in understanding neurotransmitter dynamics and developing therapeutic agents for neurological disorders (Fletcher et al., 1993).
Anticonvulsant Properties : The study of aminoalkanolic derivatives of xanthone demonstrates the anticonvulsant activity of such compounds. This research is pivotal for developing new antiepileptic drugs and understanding the mechanisms underlying seizure disorders (Marona et al., 1998).
Toxicological Studies : Investigations into the pulmonary toxicity of butylated hydroxytoluene (BHT) and related compounds shed light on the structural requirements for toxic potency. Such studies are crucial for assessing the safety of chemical additives and understanding the molecular basis of toxicity (Mizutani et al., 1982).
Antioxidant Mechanisms : The inhibitory effects of antioxidants like ethoxyquin on hepatic tumorigenesis in rats fed peroxisome proliferators highlight the role of antioxidants in cancer prevention and the potential mechanisms through which they exert their protective effects (Rao et al., 1984).
Mécanisme D'action
Target of Action
It is suggested that this compound may be involved in the protac (proteolysis-targeting chimera) technology . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
In the context of PROTAC, the (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate molecule might function as a linker connecting the E3 ligase and the target protein. The PROTAC molecule specifically recognizes and binds to the target protein through one end and the E3 Ligase through the other end . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Biochemical Pathways
In general, protacs modulate the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By inducing the degradation of specific proteins, PROTACs can influence various cellular processes and pathways.
Pharmacokinetics
Protac molecules are known for their high efficiency and recyclability . They can be reused to react with other targets, leading to low dosage requirements .
Result of Action
By degrading target proteins, protacs can effectively inhibit their function . This can lead to various cellular effects, depending on the role of the target protein.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ditert-butyl (2S)-2-carbamoylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQUDJUGLPUGDQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119915 | |
| Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminocarbonyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate | |
CAS RN |
1438393-12-4 | |
| Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminocarbonyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1438393-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Piperazinedicarboxylic acid, 2-(aminocarbonyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)




![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)
![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)